CID 24832325

Description

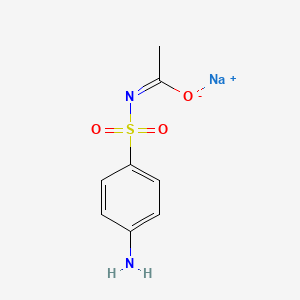

Structure

3D Structure of Parent

Properties

CAS No. |

127-56-0 |

|---|---|

Molecular Formula |

C8H10N2NaO3S |

Molecular Weight |

237.23 g/mol |

IUPAC Name |

sodium;acetyl-(4-aminophenyl)sulfonylazanide;hydrate |

InChI |

InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11); |

InChI Key |

BTZCSADPJAPUNE-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-].[Na+] |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na] |

Appearance |

Assay:≥98%A crystalline solid |

Other CAS No. |

127-56-0 |

Pictograms |

Irritant |

Related CAS |

144-80-9 (Parent) |

Synonyms |

Acetopt Acetylsulfanilamide AK Sulf AK-Sulf Albucid Antébor Belph 10 Belph-10 Bleph Ceta Sulfa Cetamide Colircusi Sulfacetamida Coliriocilina Sulfacetam Isopto Cetamide Sodium Sulamyd Sulamyd, Sodium Sulf 10 Sulf-10 Sulfacetam, Coliriocilina Sulfacetamida, Colircusi Sulfacetamide Sulfacetamide Monosodium Salt Sulfacetamide Sodium Sulfacetamide, Monosodium Salt, Anhydrous Sulfacil Sulfacyl Sulfair Sulphacetamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sulfacetamide Sodium

Established Synthesis Pathways of Sulfacetamide (B1682645) Sodium

Traditional synthesis routes for sulfacetamide sodium have been well-documented, primarily relying on conventional organic chemistry reactions such as reflux, alkylation, and condensation. These methods form the foundational basis for the production of this compound.

Reflux-Based Synthesis Techniques

Reflux-based synthesis represents a conventional approach to producing sulfacetamide. A common method involves the reaction of sulfanilamide (B372717) with acetic anhydride (B1165640) under refluxing conditions. researchgate.net This technique typically requires prolonged reaction times and can involve complex work-up procedures. researchgate.net

One established pathway begins with the reflux of 4-aminobenzenesulfonamide (sulfanilamide) with acetic anhydride to produce N-{(4-aminophenyl)sulfonyl} acetamide (B32628) (sulfacetamide). researchgate.net The resulting sulfacetamide is then treated with sodium hydroxide (B78521), often under further reflux, to yield the final product, sulfacetamide sodium. researchgate.net The use of a refluxing condenser is a standard part of the experimental setup for this type of synthesis. chegg.com While effective, these methods are often compared against newer techniques that aim to reduce reaction time and improve yield. researchgate.net

Alkylation Reactions in Sulfacetamide Sodium Production

Alkylation is another key strategy in the synthesis of sulfacetamide. One of the primary methods involves the direct alkylation of acetamide using 4-aminobenzenesulfonyl chloride. wikipedia.orgslideshare.net This reaction can also be conducted under reflux conditions. researchgate.net

In this pathway, 4-aminobenzenesulfonyl chloride is reacted with acetamide in the presence of a base like sodium hydroxide to directly form sulfacetamide. researchgate.net The sulfacetamide is then converted to its sodium salt. researchgate.net Research has also explored the fusion of sulfanilamides with secondary alcohols like benzhydrol in the presence of a catalyst such as anhydrous zinc chloride, demonstrating the versatility of alkylation reactions in modifying sulfonamide structures. nih.gov

Condensation Reactions for Sulfonamide Synthesis

The core of sulfacetamide's structure is the sulfonamide group, which is typically formed through a condensation reaction. This reaction is one of the most fundamental methods for creating sulfonamide derivatives. ijarsct.co.inscispace.com The process generally involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.inscispace.com

In the context of sulfacetamide synthesis, this principle applies to the reaction between 4-aminobenzenesulfonyl chloride and the amino group of acetamide. Although often described as an alkylation, this reaction is fundamentally a condensation process where hydrogen chloride (HCl) is eliminated. The development of efficient condensation reactions is a major focus in organic synthesis, aiming to create sulfonamide scaffolds for various applications. ijarsct.co.inscispace.com

Advanced Approaches in Sulfacetamide Sodium Synthesis

In response to the limitations of traditional methods, researchers have developed advanced synthetic strategies. These modern approaches prioritize efficiency, yield, and environmental sustainability.

Ultrasonic Irradiation Assisted Synthesis Methodologies

A significant advancement in the synthesis of sulfacetamide sodium is the use of ultrasonic irradiation (UI). researchgate.net This sonochemical method leverages the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extreme temperatures and pressures, which can increase reactivity by nearly a million-fold and accelerate chemical reactions.

This technique allows for the synthesis of sulfacetamide sodium at room temperature, offering a mild, rapid, and efficient alternative to refluxing conditions. researchgate.net In one procedure, sulfanilamide is dissolved in an aqueous sodium hydroxide solution using UI. researchgate.net Acetic anhydride is then added to the reaction mixture under continued ultrasonic irradiation to complete the synthesis. researchgate.net Studies have shown that the quality of the product made via the UI method is comparable to that from standard reflux techniques. researchgate.net The primary advantages of UI-assisted synthesis include significantly reduced reaction times and enhanced yields. researchgate.netresearchgate.net

Eco-Friendly and High-Yield Synthesis Strategies

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. Ultrasonic irradiation is considered an eco-friendly, or "green," technique because it often requires less time, milder conditions, and can reduce waste generation compared to conventional heating methods. researchgate.netnih.gov

Interactive Data Table: Synthesis Method Comparison

| Synthesis Route | Method | Key Reagents | Reported Yield | Key Advantages |

| Route 1 | Conventional Reflux | Sulfanilamide, Acetic Anhydride | 43% researchgate.net | Established, well-understood procedure. |

| Route 2 | Ultrasonic Irradiation (UI) | Sulfanilamide, Acetic Anhydride, Sodium Hydroxide | 50% researchgate.net | High yield, rapid, eco-friendly, mild conditions. researchgate.netresearchgate.net |

| Route 3 | Alkylation via Reflux | 4-aminobenzenesulfonyl chloride, Acetamide | Not specified | Direct formation of sulfacetamide. researchgate.net |

Novel Derivatives of Sulfacetamide: Design and Synthesis

The therapeutic utility of sulfacetamide has prompted extensive research into its chemical modification to develop novel derivatives with enhanced or new biological activities. The design and synthesis of these new chemical entities focus on altering the parent molecule's structure to improve its pharmacological profile, overcome resistance, or expand its spectrum of activity. Key strategies involve derivatization of its functional groups to create larger, more complex molecules such as Schiff bases and azo dyes, or its use as a ligand in the formation of metal complexes.

Chemical modification of the sulfacetamide molecule is a primary strategy for enhancing its biological efficacy. Researchers have explored various synthetic pathways to produce derivatives with improved antimicrobial, anti-inflammatory, and even anticancer properties. nih.govresearchgate.net These strategies primarily target the aromatic amino group or the sulfonamide moiety for derivatization.

Schiff Base Formation: A prominent modification strategy is the synthesis of Schiff bases (also known as imines or azomethines). This involves the condensation reaction between the primary amino group (-NH₂) of a sulfonamide and the carbonyl group of an aldehyde or ketone. This reaction creates a C=N (imine) bond, effectively linking the sulfacetamide scaffold to other chemical moieties. This approach has been used to generate a wide range of derivatives with diverse pharmacological activities, including antibacterial, antifungal, and anticancer actions. nih.govnih.gov For instance, Schiff bases derived from sulfonamides have been synthesized and characterized, with subsequent studies confirming their potential as potent anticancer agents against human lung and liver cancer cell lines. nih.gov

Azo Dye Synthesis: Another significant derivatization route is the formation of azo compounds. Azo dyes are characterized by the presence of a diazenyl (–N=N–) functional group, which links the sulfacetamide structure to another aromatic system. The synthesis is typically achieved through a diazo-coupling reaction, where the primary aromatic amine of a sulfonamide is converted into a diazonium salt, which then reacts with an electron-rich coupling component like a phenol (B47542) or another amine. researchgate.netnih.gov These novel azo-sulfonamide derivatives have been investigated for their photophysical properties and biological activities. researchgate.net Studies have shown that such compounds can exhibit significant antibacterial activity, in some cases exceeding that of standard antibiotics against certain bacterial strains. researchgate.netresearchgate.net

Hydroxytriazene Derivatives: A more specific modification involves the creation of hydroxytriazenes from sulfacetamide. The synthesis involves a multi-step process including reduction, diazotization, and coupling. researchgate.net These derivatives have been evaluated for their antimicrobial and anti-inflammatory effects, with research indicating that substitutions on the hydroxytriazene skeleton can significantly improve these activities. researchgate.net

The table below summarizes various modification strategies applied to sulfacetamide and related sulfonamides to enhance their biological activity.

| Derivative Type | General Reaction | Key Reagents | Targeted Activity | Reference |

| Schiff Bases | Condensation of an amine with an aldehyde/ketone | Various aromatic aldehydes | Antibacterial, Antifungal, Anticancer | nih.gov, nih.gov, |

| Azo Dyes | Diazotization followed by coupling with a nucleophile | Sodium nitrite (B80452), electron-rich coupling components | Antibacterial | researchgate.net, researchgate.net |

| Hydroxytriazenes | Reduction, diazotization, and coupling | N-alkyl/aryl hydroxylamines | Antimicrobial, Anti-inflammatory | researchgate.net |

| Benzamides | Acylation of the amino group | Benzoyl chloride | Anticancer | scirp.org |

The coordination of sulfacetamide with metal ions to form metal complexes is a well-established strategy to enhance its pharmacological properties. researchgate.net The efficacy of certain therapeutic agents is known to increase upon chelation with metal ions, which are thought to accelerate drug action. slideshare.netiosrjournals.org Sulfacetamide can act as a ligand, donating electrons from its oxygen or nitrogen atoms to a central metal ion to form a coordination complex.

The synthesis of these complexes typically involves reacting sulfacetamide with a metal salt, such as a metal(II) chloride, in an appropriate solvent like ethanol, often under reflux. iosrjournals.org A wide array of metal ions have been used to synthesize novel sulfacetamide complexes, including but not limited to Calcium (Ca²⁺), Cadmium (Cd²⁺), Cerium (Ce³⁺), Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺), Iron (Fe²⁺/Fe³⁺), Lead (Pb²⁺), and Zinc (Zn²⁺). nih.govslideshare.netiosrjournals.org

Characterization of these complexes using methods like FT-IR, NMR, and UV-Vis spectroscopy has shed light on their structure. Spectroscopic studies often suggest that sulfacetamide acts as a bidentate ligand, coordinating with the metal ion through the oxygen atom of the acetamido group and the nitrogen atom of the amino group. iosrjournals.org Many of these complexes have been found to possess an octahedral geometry. nih.goviosrjournals.org

A significant finding from this line of research is that the resulting metal complexes frequently exhibit greater bacteriostatic or antimicrobial activity than the parent sulfacetamide ligand alone. nih.goviosrjournals.orgconnectjournals.com This enhancement in biological activity underscores the potential of these metal-based drugs in medicinal chemistry. slideshare.net

The table below provides examples of metal complexes synthesized using sulfacetamide and related sulfonamides.

| Metal Ion | Ligand | Proposed Geometry | Key Finding | Reference |

| Co(II), Cu(II), Ni(II), Zn(II) | Sulfonamide-derived Schiff bases | Octahedral | Metal complexes showed effective antimicrobial activity. | nih.gov |

| Ca(II), Cd(II), Ce(III), Cr(III), Cs⁺, Fe(II), Pb(II), Hg(II) | Sulfacetamide | Octahedral | Complexes showed promising antibacterial and antifungal activity. | slideshare.net, iosrjournals.org |

| Co(II), Ni(II), Cr(II), Zn(II), Cu(II) | Schiff base from sulfacetamide sodium and glutaraldehyde | Tetrahedral | Metal complexes were more biologically active than the free ligand. | connectjournals.com |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Ligand from 3-amino-5-methylisoxazol and p-acetamidobenzenesulfonyl chloride | Not Specified | Mn(II) complex exhibited the greatest antimicrobial potential. | researchgate.net |

Molecular Mechanism of Action of Sulfacetamide Sodium

Competitive Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

The primary molecular target of sulfacetamide (B1682645) sodium is dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (folate) biosynthesis pathway. patsnap.compatsnap.comsigmaaldrich.comnih.gov Sulfonamides, including sulfacetamide, function as competitive inhibitors of this enzyme. wikipedia.orgwikipedia.orgnih.gov This inhibition is the cornerstone of the drug's antibacterial activity, effectively halting a vital metabolic process required for bacterial proliferation. patsnap.compatsnap.com The enzyme DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. nih.govnih.gov By blocking this step, sulfacetamide initiates a cascade of metabolic disruptions.

The efficacy of sulfacetamide as a competitive inhibitor stems from its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme. patsnap.compatsnap.comnih.gov Due to this resemblance, sulfacetamide can bind to the active site of the DHPS enzyme, directly competing with PABA. patsnap.compediatriconcall.com When sulfacetamide occupies the active site, it prevents PABA from binding, thereby preventing the enzyme from carrying out its normal catalytic function. patsnap.compatsnap.com This action is a classic example of competitive antagonism, where the inhibitor mimics the substrate to block the enzymatic reaction. nih.govnih.gov

| Feature | Para-Aminobenzoic Acid (PABA) | Sulfacetamide |

|---|---|---|

| Role | Natural Substrate | Competitive Inhibitor |

| Target Enzyme | Dihydropteroate Synthase (DHPS) | Dihydropteroate Synthase (DHPS) |

| Binding | Binds to the active site to produce dihydropteroate | Binds to the active site, preventing PABA binding |

| Structural Characteristic | Aminobenzoic acid structure | Sulfonamide structure analogous to PABA |

By successfully inhibiting the DHPS enzyme, sulfacetamide effectively blocks the synthesis of 7,8-dihydropteroate. nih.govnih.gov This molecule is a direct precursor to dihydrofolic acid (DHF). wikipedia.orgsigmaaldrich.com Consequently, the disruption of dihydropteroate production leads to a halt in the entire folic acid synthesis pathway. patsnap.compatsnap.com Bacteria, unlike humans who obtain folate from their diet, are dependent on this de novo synthesis pathway for survival. wikipedia.orgpatsnap.com The inability to produce dihydrofolic acid and its subsequent derivative, tetrahydrofolic acid (THF), starves the bacterial cell of this essential cofactor. patsnap.com

Impact on Bacterial Metabolic Processes

The depletion of folic acid derivatives has profound consequences for several key metabolic processes within the bacterial cell. Folic acid is vital for the synthesis of essential cellular components required for growth and replication. patsnap.compatsnap.com

Tetrahydrofolic acid (THF), the active form of folic acid, is a critical coenzyme in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. patsnap.comnih.gov These nucleotides are the fundamental building blocks of DNA and RNA. patsnap.comwikipedia.org The absence of an adequate supply of THF, caused by the action of sulfacetamide, severely impairs the de novo synthesis of these essential molecules. patsnap.comnih.gov This impairment effectively arrests the production of the genetic material necessary for cell division and function.

The direct consequence of impaired nucleotide synthesis is the inhibition of DNA and RNA precursor formation. patsnap.compatsnap.com Without the necessary purine (adenine, guanine) and pyrimidine (thymine, cytosine, uracil) bases, the bacterial cell cannot synthesize or repair its DNA, nor can it produce the RNA molecules (mRNA, tRNA, rRNA) required for protein synthesis. patsnap.comwikipedia.orgyoutube.com This blockade of nucleic acid precursor formation is a primary factor contributing to the cessation of bacterial growth and multiplication. patsnap.compatsnap.com

| Process | Normal Bacterial Metabolism | Metabolism with Sulfacetamide Sodium |

|---|---|---|

| Folic Acid Synthesis | PABA is converted to Dihydrofolic Acid by DHPS | DHPS is inhibited; Dihydrofolic Acid synthesis is blocked |

| Nucleotide Synthesis | Folate derivatives act as coenzymes for purine and pyrimidine synthesis | Lack of folate impairs nucleotide production |

| DNA/RNA Synthesis | Nucleotide precursors are available for DNA replication and transcription | Inhibition of precursor formation halts DNA and RNA synthesis |

| Bacterial Growth | Cells grow and multiply | Growth and multiplication are inhibited (bacteriostasis) |

Bacteriostatic Modality of Action

The molecular mechanism of sulfacetamide results in a bacteriostatic , rather than bactericidal, effect. patsnap.comwikipedia.orgyoutube.commdedge.com This means that the drug inhibits the growth and reproduction of bacteria without directly killing them. patsnap.com By halting the production of essential components for cell division, sulfacetamide effectively freezes the bacterial population, preventing it from increasing. wikipedia.orgdrugbank.com The ultimate eradication of the inhibited bacteria then relies on the host's immune system. patsnap.compatsnap.com This bacteriostatic nature is a hallmark of sulfonamide antibiotics. wikipedia.orgnih.gov

Antimicrobial Resistance Mechanisms to Sulfacetamide Sodium

Enzymatic Modifications of Dihydropteroate (B1496061) Synthase (DHPS)

The most direct form of resistance involves changes to the dihydropteroate synthase (DHPS) enzyme, the direct target of sulfacetamide (B1682645). These modifications reduce the drug's ability to bind to the enzyme, while largely preserving the enzyme's affinity for its natural substrate, para-aminobenzoic acid (PABA). medscape.com

Spontaneous mutations within the chromosomal folP gene, which encodes the DHPS enzyme, are a primary mechanism of resistance. nih.govrupahealth.com These mutations often result in amino acid substitutions in the active site of the enzyme, decreasing its affinity for sulfonamides. medscape.com

In Streptococcus mutans, for instance, a combination of three specific mutations (A37V, N172D, and R193Q) in the folP gene has been shown to confer significant resistance to sulfamethoxazole (B1682508), a related sulfonamide. nih.govresearchgate.net Experiments transforming E. coli lacking the folP gene with plasmids carrying this triply-mutated gene resulted in a notable increase in the minimum inhibitory concentration (MIC) from 20 μM to 50 μM. nih.gov However, the resistance level conferred by these plasmid-encoded mutations was substantially lower than that observed in the original, chromosomally-encoded mutant (MIC of 4 mM), suggesting that other mechanisms may contribute to high-level resistance. nih.govresearchgate.net

Similarly, studies on Neisseria meningitidis have identified several mutations in folP associated with sulfonamide resistance. nih.gov These include substitutions at codons 31 (Phe→Leu) and 194 (Gly→Cys), as well as a two-amino-acid insertion (Gly-Ser) at codons 195-196. nih.gov The presence of these mutations correlates with elevated MICs for sulfisoxazole (B1682709). nih.gov

| Organism | Mutation(s) | Effect on Resistance (MIC) | Reference |

|---|---|---|---|

| Streptococcus mutans | A37V, N172D, R193Q | Plasmid-encoded mutant in E. coli showed an MIC increase from 20 µM to 50 µM for sulfamethoxazole. | nih.gov |

| Neisseria meningitidis | Phe31-Leu | Associated with sulfisoxazole MICs of 4 to 16 µg/ml. | nih.gov |

| Neisseria meningitidis | Gly194-Cys | Associated with a sulfisoxazole MIC of 32 µg/ml. | nih.gov |

| Neisseria meningitidis | Gly-Ser insertion (codons 195-196) | Associated with sulfisoxazole MICs of 32 to >64 µg/ml. | nih.gov |

| Staphylococcus aureus | F17L, S18L, T51M | Identified as primary mutations directly leading to sulfonamide resistance. | nih.gov |

Structural studies of both chromosomally mutated DHPS and acquired sulfonamide-resistant DHPS enzymes (Sul proteins) have provided molecular insights into the mechanism of resistance. nih.govbiorxiv.org Mutations in the folP gene often occur in two conserved, flexible loops that are critical for forming the active site. nih.gov These changes can selectively hinder the binding of sulfonamides, which are larger than the natural substrate PABA. The resistance mechanism often relies on sterically blocking an outer ring moiety present on the sulfonamide drug that is absent in PABA. nih.gov This allows the enzyme to discriminate between the inhibitor and the substrate. nih.gov

The most profound structural modifications are seen in the Sul enzymes (Sul1, Sul2, Sul3), which are acquired via horizontal gene transfer. biorxiv.orgspringernature.com Crystal structures of these enzymes reveal a significant reorganization of the PABA-binding region compared to the native DHPS. rcsb.orgresearchgate.netresearchgate.net A key feature of these resistant enzymes is the insertion of a Phe-Gly dipeptide into the active site. biorxiv.orgbiorxiv.org This insertion, particularly the phenylalanine residue, physically obstructs the binding of sulfonamides, leading to a more than 1,000-fold decrease in binding affinity for these drugs while preserving the ability to bind PABA and carry out the normal enzymatic reaction. biorxiv.orgbiorxiv.org This structural remodeling is a primary reason for the high-level, broad-spectrum sulfonamide resistance conferred by sul genes. rupahealth.combiorxiv.org

Alterations in Folate Synthesis Pathway

Bacteria can also develop resistance by altering the dynamics of the folic acid synthesis pathway to overcome the competitive inhibition by sulfacetamide.

One of the earliest described resistance mechanisms is the overproduction of the natural substrate, PABA. patsnap.combenthamopen.com As sulfacetamide acts as a competitive inhibitor, it competes directly with PABA for the active site of the DHPS enzyme. patsnap.comresearchgate.net By significantly increasing the intracellular concentration of PABA, bacteria can effectively outcompete the inhibitor, thereby reversing the drug's effect and allowing folic acid synthesis to proceed. benthamopen.com This mechanism has been observed in Staphylococcus aureus, where resistant strains were found to produce much greater quantities of PABA than their susceptible parent strains. benthamopen.com Overexpression of the PABA synthase gene has also been shown to confer resistance. tandfonline.com

While less common in bacteria than target modification, bypassing the inhibited step is another potential resistance strategy. The primary "alternative route" for bacteria is not a completely different metabolic pathway but rather the acquisition of a drug-insensitive enzyme that performs the same function. patsnap.com The horizontal transfer of sul genes, which code for highly resistant DHPS variants, allows the bacterium to effectively bypass the inhibition of its native, susceptible DHPS enzyme. biorxiv.orgnih.gov

In some eukaryotic pathogens, there is evidence of the ability to bypass the de novo folate synthesis pathway altogether by salvaging pre-formed folate from the host environment. nih.gov While bacteria are generally thought to rely on de novo synthesis, the acquisition of a resistant DHPS is the most significant and widespread "alternative route" to overcome the effects of sulfacetamide. nih.govresearchgate.net

Horizontal Gene Transfer of Resistance Determinants

Perhaps the most clinically significant mechanism for the spread of sulfonamide resistance is the horizontal gene transfer (HGT) of specialized resistance genes. medscape.comrupahealth.comnih.gov This process allows for the rapid dissemination of resistance between different bacteria, including across species barriers. medscape.comfrontiersin.org

The key players in this process are the sul genes (sul1, sul2, and sul3), which encode for highly sulfonamide-insensitive variants of the DHPS enzyme. biorxiv.orgfrontiersin.orgresearchgate.net These genes are frequently located on mobile genetic elements such as plasmids and integrons, which can be transferred from a donor to a recipient cell. nih.govnih.govfrontiersin.org The sul1 and sul2 genes are the most common, while sul3 is found less frequently. nih.gov The presence of these genes on mobile elements often coincides with other antibiotic resistance genes, leading to multi-drug resistant phenotypes. nih.govmdpi.com The acquisition of a sul gene provides the bacterium with a new DHPS enzyme that is not inhibited by sulfacetamide, allowing the cell to continue producing folic acid and survive even in the presence of the drug. biorxiv.orgbiorxiv.org

Acquisition of sul Genes Encoding Insensitive DHPS Variants

The most prevalent mechanism for sulfonamide resistance in Gram-negative bacilli is the acquisition of genes that code for forms of dihydropteroate synthase (DHPS) that are not inhibited by the drug. nih.gov To date, four main transferable sulfonamide resistance genes have been identified: sul1, sul2, sul3, and sul4. frontiersin.orgrupahealth.com These genes are frequently found on mobile genetic elements like plasmids and integrons, contributing to their widespread dissemination. asm.orgfrontiersin.orgnih.gov

sul1 : This gene is commonly found as part of class 1 integrons, which are genetic structures known for capturing and expressing various resistance genes. nih.gov The association with integrons provides a mechanism for the co-selection and spread of resistance to multiple antibiotics when selective pressure from sulfonamides is present. nih.gov

sul2 : This gene is typically located on small non-conjugative or large transmissible multi-resistance plasmids. nih.gov Studies have shown an increasing prevalence of sul2 in clinical isolates in some regions. nih.gov

sul3 : Initially discovered in Escherichia coli from pigs, the sul3 gene has since been identified in various bacteria from different sources, including humans. nih.govnih.gov It is often flanked by insertion elements that may facilitate its mobilization. nih.gov

sul4 : A more recently described gene, sul4 has been found to be abundant in marine bacterial isolates. frontiersin.org Unlike the other sul genes, sul4 in these marine bacteria was not found to be associated with known mobile genetic elements, suggesting it might function as a native, essential DHPS in these organisms and is transferred clonally rather than horizontally. frontiersin.org

The prevalence of these sul genes can vary significantly by bacterial species and geographical location. Research has documented their distribution in various pathogens.

| Bacterial Species | sul1 Prevalence | sul2 Prevalence | sul3 Prevalence | Study Population/Source | Reference |

|---|---|---|---|---|---|

| Salmonella enterica | 76% | 37% | 7% | 200 sulfonamide-resistant isolates from Portugal | nih.gov |

| Escherichia coli | 68.18% | 86.36% | 5.5% | Sulfamethoxazole/trimethoprim resistant isolates from Iranian hospitals | nih.gov |

| Shigella flexneri | 13.7% | 48.0% | 0% | 102 isolates from Jinan, China | nih.gov |

| Marine Bacteria | 1% | 6% | 5% | 74 sulfonamide-resistant isolates (Note: sul4 was most abundant at 45%) | frontiersin.org |

Molecular Basis of Sul-Mediated Resistance

The resistance conferred by sul genes stems from the unique structural and functional properties of the enzymes they encode—the Sul proteins (Sul1, Sul2, Sul3). researchgate.netnih.gov While these enzymes are divergent from the bacterial DHPS (encoded by the folP gene), they perform the same essential function: catalyzing the formation of dihydropteroate from para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). researchgate.netresearchgate.net However, they do so with a crucial difference: a profound insensitivity to sulfonamide antibiotics. nih.govspringernature.com

The molecular foundation for this drug insensitivity lies in significant structural alterations within the enzyme's active site, specifically the region that binds pABA. researchgate.netnih.gov

Key Structural Differences and Functional Implications:

Remodeled pABA-Binding Site : Crystal structures of Sul1, Sul2, and Sul3 have revealed a substantial reorganization of the pABA-interaction region compared to the native DHPS enzyme. researchgate.netnih.gov

Critical Phe-Gly Insertion : A key feature responsible for this resistance is the presence of a Phe-Gly (Phenylalanine-Glycine) sequence in the active site of the Sul enzymes. researchgate.netnih.gov This insertion, particularly the phenylalanine residue, creates a steric hindrance that effectively blocks the larger sulfonamide molecules from binding. biorxiv.org

Substrate Discrimination : This structural modification allows the Sul enzymes to discriminate against sulfonamides while maintaining their ability to bind the natural substrate, pABA. researchgate.netnih.gov The result is a dramatic loss in binding affinity for sulfonamides (over 1000-fold) without compromising the enzyme's primary catalytic function. biorxiv.org

Increased Active Site Dynamics : Studies have also shown that the active sites of Sul enzymes possess greater conformational flexibility compared to DHPS. researchgate.netnih.gov This increased dynamism may further contribute to their ability to select for pABA and exclude sulfonamides. nih.gov

Mutational analyses have confirmed the critical role of the phenylalanine residue. When this amino acid is mutated in Sul1 and Sul3, the enzymes revert to a sulfa-susceptible state, with kinetic parameters that more closely resemble the native DHPS enzyme. biorxiv.org This finding unequivocally demonstrates that this single residue is a cornerstone of the high-level, broad-spectrum sulfonamide resistance conferred by the sul genes. researchgate.netbiorxiv.org

| Feature | Native DHPS (from folP gene) | Sul Enzymes (from sul genes) | Reference |

|---|---|---|---|

| Sulfonamide Binding | High affinity; competitively inhibited by sulfonamides. | Very low affinity; not effectively inhibited. | researchgate.netnih.gov |

| pABA Binding | High affinity. | Retains high affinity for natural substrate. | researchgate.netnih.gov |

| Key Active Site Feature | Standard pABA-binding loops. | Remodeled pABA-binding region with a critical Phe-Gly insertion. | nih.govbiorxiv.org |

| Conformational Dynamics | Less flexible active site. | Increased active site conformational dynamics. | nih.gov |

| Result of Drug Interaction | Inhibition of folic acid synthesis, leading to bacteriostasis. | Folic acid synthesis continues, conferring resistance. | rupahealth.compatsnap.com |

Structure Activity Relationship Sar Studies of Sulfacetamide and Its Analogues

Core Structural Requirements for Antibacterial Activity

The foundational structure of sulfacetamide (B1682645) is a scaffold upon which its antibacterial properties are built. Specific chemical groups are essential for its mechanism of action, which involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme vital for folic acid synthesis in bacteria. mdpi.com

Significance of the Aromatic Amino Group (p-NH2)

The primary aromatic amino group (p-NH2) at the para position of the benzene (B151609) ring is a critical determinant of the antibacterial activity of sulfonamides like sulfacetamide. openaccesspub.org This group's presence and position are directly related to the molecule's ability to mimic p-aminobenzoic acid (PABA), the natural substrate for DHPS. researchgate.net

Key research findings underscore the importance of this functional group:

Essential for Activity: The p-NH2 group is fundamental for the molecule's antibacterial action. Its removal or replacement with other substituents typically leads to a significant loss of activity. iosrjournals.org

Structural Mimicry: The structural analogy between the p-NH2 group of sulfonamides and the corresponding group in PABA allows the drug to competitively bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid. researchgate.netnih.gov

Prodrugs: In some instances, the p-NH2 group can be temporarily modified to create prodrugs. For example, in sulfasalazine, the amino group is part of an azo linkage. This linkage is cleaved by bacterial reductases in the gut to release the active sulfonamide and another therapeutic agent, 5-aminosalicylic acid. pharmacy180.com

Role of N1-Substitution in Sulfonamide Activity

The substitution at the N1 nitrogen of the sulfonamide group plays a pivotal role in modulating the potency, pharmacokinetic properties, and solubility of the drug. Unlike the stringent requirement for a free p-NH2 group, the N1 position allows for a wide range of modifications that can enhance therapeutic efficacy.

Modulation of Physicochemical Properties: N1-substituents significantly impact the pKa of the sulfonamide, which in turn affects its ionization at physiological pH. This is crucial for both its ability to penetrate bacterial cells and its solubility in urine, reducing the risk of crystalluria.

Disubstitution Leads to Inactivity: While monosubstitution at the N1 position is beneficial, disubstitution generally results in a loss of antibacterial activity. researchgate.net

Modifications and Their Influence on Biological Efficacy

The core sulfacetamide structure has been extensively modified to improve its antibacterial spectrum, potency, and ability to combat resistant strains. These modifications often involve the N1-substituent, as this position offers the most flexibility for chemical alteration without compromising the essential PABA mimicry.

The following table summarizes the effects of various N1-substitutions on the antibacterial activity of sulfacetamide analogues:

| Compound | N1-Substituent | Modification Type | Observed Effect on Antibacterial Activity | Reference |

| Sulfacetamide | Acetyl | Simple acyl group | Moderate activity, good solubility. | pharmacy180.com |

| Sulfadiazine (B1682646) | Pyrimidine (B1678525) | Heterocyclic ring | Enhanced potency compared to sulfacetamide. | nih.gov |

| Sulfamethoxazole (B1682508) | 5-methyl-3-isoxazolyl | Heterocyclic ring | Broad-spectrum activity. | openaccesspub.org |

| Thienopyrimidine-sulfadiazine hybrid | Thienopyrimidine | Fused heterocyclic system | Enhanced antibacterial activity against S. aureus and E. coli compared to sulfadiazine alone. | mdpi.com |

| Sulfonamide-fluoroquinolone hybrid | Fluoroquinolone | Hybrid with another antibacterial class | Potent activity against MRSA, including community- and hospital-acquired strains. | tandfonline.com |

Design Principles for Overcoming Resistance through SAR

The emergence of bacterial resistance to sulfonamides, primarily through mutations in the DHPS enzyme, necessitates the rational design of new derivatives that can circumvent these resistance mechanisms. SAR studies provide the foundational principles for this endeavor.

A key strategy involves designing inhibitors that bind more tightly to the target enzyme than the natural substrate, PABA, even in its mutated forms. Structural analyses of resistant DHPS enzymes have revealed that mutations often occur in loops surrounding the active site. These mutations can sterically hinder the binding of bulkier sulfonamides while still accommodating the smaller PABA molecule. nih.gov

Design principles derived from these observations include:

Strict Isosteric Replacement: Novel inhibitors should be designed to occupy the same volume as the natural substrate, PABA, within the enzyme's active site. This minimizes the impact of resistance mutations that rely on steric hindrance. nih.gov

Exploiting Different Binding Interactions: Creating derivatives that form additional or different interactions with residues in the active site can help to overcome the loss of binding affinity caused by resistance mutations.

Dual-Target Inhibition: A promising approach involves creating hybrid molecules that inhibit two different enzymes in the same essential pathway. For example, compounds have been designed to simultaneously inhibit both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid synthesis pathway. This dual inhibition can have a synergistic effect and may reduce the likelihood of resistance developing. acs.org

The table below presents examples of compounds designed to overcome resistance, highlighting the design principle and the resulting activity.

| Compound/Analog Class | Design Principle | Target | Observed Activity | Reference |

| N-Sulfonamide 2-pyridone derivatives | Dual inhibition of DHPS and DHFR | DHPS and DHFR | Potent inhibition of both enzymes, with some compounds showing significant antimicrobial activity. | acs.org |

| Thienopyrimidine-sulfonamide hybrids | Introduction of novel heterocyclic systems to enhance binding | DHPS | Enhanced activity against resistant strains compared to parent sulfonamides. | mdpi.com |

| Sulfonamide-fluoroquinolone hybrids | Hybridization with a different class of antibiotic | DHPS and DNA gyrase/topoisomerase IV | Potent activity against multidrug-resistant bacteria, including MRSA. | tandfonline.com |

By systematically applying the principles of SAR, medicinal chemists can continue to innovate and develop new sulfacetamide-based antibiotics that are more effective and less susceptible to the ever-present challenge of bacterial resistance.

Advanced Analytical Methodologies for Sulfacetamide Sodium

Spectrophotometric Determination Techniques

Spectrophotometry offers a range of simple, rapid, and cost-effective methods for the determination of sulfacetamide (B1682645) sodium. These techniques are often based on the formation of colored compounds that can be quantified by measuring their absorbance of light at a specific wavelength.

A common spectrophotometric approach involves the diazotization of the primary aromatic amine group of sulfacetamide sodium, followed by a coupling reaction with a chromogenic agent to form a stable, colored azo dye. researchgate.netresearchgate.net This reaction is a hallmark for the analysis of sulfonamides. The process begins with the reaction of sulfacetamide sodium with sodium nitrite (B80452) in an acidic medium, typically using hydrochloric acid, to form a diazonium salt. researchgate.netresearchgate.net This intermediate is then coupled with various reagents in an alkaline medium to produce a distinctly colored product whose absorbance is proportional to the concentration of the drug. researchgate.netresearchgate.net

Several coupling reagents have been successfully employed for this purpose:

2,4-dihydroxybenzophenone (2,4-DHBP) : Coupling the diazonium salt of sulfacetamide sodium with 2,4-DHBP in the presence of sodium hydroxide (B78521) yields a stable, water-soluble orange azo dye with a maximum absorbance (λmax) at 497.5 nm. researchgate.netdntb.gov.ua

Thymol (B1683141) : In an alkaline environment, the diazotized sulfacetamide couples with thymol to form an orange-colored azo-dye that is stable, soluble in water, and has a maximum absorption at 474 nm. researchgate.net

p-Cresol (B1678582) : The reaction of the diazonium salt with p-cresol in an alkaline medium produces an orange-colored product with an absorbance maximum at 450 nm. uobaghdad.edu.iq

Chromotropic acid : Following diazotization, coupling with chromotropic acid in an alkaline medium results in a stable orange-colored chromogen, which exhibits a maximum absorption at 511.5 nm. uobaghdad.edu.iq

These methods are valued for their simplicity and sensitivity, allowing for the successful determination of sulfacetamide sodium in pharmaceutical preparations. researchgate.net

| Coupling Reagent | Medium | Resulting Product | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| 2,4-dihydroxybenzophenone (2,4-DHBP) | Sodium Hydroxide | Orange azo dye | 497.5 | 1–25 | 2.27 × 10⁴ |

| Thymol | Alkaline | Orange azo dye | 474 | 0.125–20 | 3.4 × 10⁴ |

| p-Cresol | Alkaline | Orange-colored product | 450 | 5.0–100 | 1488.249 |

| Chromotropic acid | Sodium Hydroxide | Orange chromogen | 511.5 | 0.5–20 | 3.2186 × 10⁴ |

Oxidative coupling reactions provide another simple and rapid spectrophotometric avenue for quantifying sulfacetamide sodium. ugm.ac.idresearchgate.net These methods involve the oxidation of the drug, followed by its coupling with a chromogenic reagent to form a colored product. ugm.ac.idresearchgate.net

Key examples of this technique include:

Coupling with N,N-diethyl-p-phenylenediamine : In this method, sulfacetamide sodium undergoes an oxidative coupling reaction with N,N-diethyl-p-phenylenediamine in an acidic medium, using potassium dichromate as the oxidizing agent. researchgate.net This reaction forms a violet-colored product with a maximum absorbance at 546 nm. researchgate.net

Coupling with Pyrocatechol : Another approach involves the oxidation of sulfacetamide sodium with potassium periodate (B1199274) in a neutral medium, followed by conjugation with pyrocatechol. ugm.ac.idresearchgate.net This produces a water-soluble and stable reddish-brown product that has an absorption band at 500.5 nm. ugm.ac.idresearchgate.net

Coupling with Promethazine (B1679618) : A method has been developed where promethazine is determined via an oxidative coupling reaction with sulfacetamide sodium in an acidic medium, using potassium iodate (B108269) as the oxidizing agent, to form a green product with maximum absorption at 599 nm. sjpas.com

These oxidative coupling methods are noted for their speed and simplicity compared to other techniques that may require more complex and costly operating conditions. ugm.ac.idresearchgate.net

| Coupling Reagent | Oxidizing Agent | Medium | Resulting Product | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| N,N-diethyl-p-phenylenediamine | Potassium Dichromate | Acidic | Violet-colored product | 546 | 1.25–75 | 0.76 × 10⁴ |

| Pyrocatechol | Potassium Periodate | Neutral | Reddish-brown product | 500.5 | 6.25–112.5 | 5185.7 |

| Sulfacetamide Sodium (as reagent) | Potassium Iodate | Acidic | Green product | 599 | 6.25–112.5 | 6.514 × 10³ |

Direct UV-Vis spectrophotometry is a straightforward method for the quantification of sulfacetamide sodium. This technique leverages the inherent ultraviolet absorption of the compound. A significant application of this method is the simultaneous determination of sulfacetamide sodium and its primary degradation product, sulfanilamide (B372717). nih.gov The two compounds exhibit different absorption maxima depending on the pH of the solution. nih.gov

At a pH of 7.0, sulfacetamide and sulfanilamide have very close absorption maxima (260 nm and 259 nm, respectively), making simultaneous analysis difficult. nih.gov However, by adjusting the pH to 4.0 with an acetate (B1210297) buffer, their absorption maxima become distinct. nih.gov Sulfacetamide shows a maximum at 271 nm, while sulfanilamide's maximum is at 258 nm. nih.gov This difference in absorption, stemming from their different ionization behaviors (pKa of 5.40 for sulfacetamide and 10.45 for sulfanilamide), allows for a two-component spectrometric assay by measuring absorbance at both 271 nm and 258 nm. nih.gov

First-derivative spectrophotometry has also been employed to determine sulfacetamide sodium in the presence of its acid-induced degradation products. nih.gov This technique allows for the calculation of the intact drug concentration without interference from the degradation product by measuring the absolute value of the first derivative curves at the zero-crossing point of the degradation product. nih.gov

| Analyte(s) | Method | Wavelength(s) (nm) | pH | Linearity Range | Limit of Detection |

| Sulfacetamide Sodium | UV Spectrometry | 271 | 4.0 | 1.0–5.0 × 10⁻⁵ M | 1.67 × 10⁻⁶ M |

| Sulfacetamide Sodium & Sulfanilamide | Two-component UV Spectrometry | 271 & 258 | 4.0 | N/A | N/A |

| Sulfacetamide Sodium & Degradation Products | First Derivative Spectrophotometry | Zero-crossing point | Acidic | N/A | N/A |

Chromatographic Separation and Analysis

Chromatographic techniques are powerful tools for the analysis of sulfacetamide sodium, offering high specificity and the ability to simultaneously determine the active ingredient and its impurities or degradation products.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is widely used for the determination of sulfacetamide sodium. akjournals.comsemanticscholar.orgresearchgate.net These methods are known for their accuracy, precision, and ability to separate sulfacetamide sodium from related substances like sulfanilamide and dapsone (B1669823). akjournals.comresearchgate.net

A common approach involves using a C18 column for separation. akjournals.comresearchgate.netnih.gov The mobile phase composition is a critical parameter that is optimized to achieve good separation. For instance, an isocratic RP-HPLC method utilized a mobile phase of methanol (B129727) and water (60:40, v/v) with a flow rate of 1.0 mL/min and UV detection at 273 nm. akjournals.comresearchgate.net This method successfully separated sulfacetamide sodium, sulfanilamide, and dapsone with retention times of 4.3, 3.1, and 6.0 minutes, respectively. semanticscholar.org

Another HPLC method for determining sulfacetamide sodium and sulfanilamide in an ointment formulation used a Spherisorb C18 column with a mobile phase of methanol and 0.25% (v/v) acetic acid solution (7:93), with detection at 257 nm. nih.gov A high-pressure liquid chromatographic method using an absorption column and sulfabenzamide (B183) as an internal standard has also been proposed for the analysis of sulfacetamide sodium and its hydrolysis product, sulfanilamide, in eye drops. nih.gov

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Analytes |

| C18 | Methanol:Water (60:40, v/v) | 1.0 | 273 | Sulfacetamide Sodium, Sulfanilamide, Dapsone |

| Spherisorb C18 | Methanol:0.25% Acetic Acid (7:93, v/v) | N/A | 257 | Sulfacetamide Sodium, Sulfanilamide |

| Absorption Column | N/A | N/A | N/A | Sulfacetamide Sodium, Sulfanilamide |

Thin-Layer Chromatography (TLC) combined with spectrodensitometric analysis provides a simpler and more economical alternative to HPLC for the quantification of sulfacetamide sodium. akjournals.comsemanticscholar.org This method involves spotting the sample on a TLC plate, developing it with a suitable mobile phase, and then quantifying the separated spots by measuring their absorbance with a densitometer.

For the simultaneous determination of sulfacetamide sodium, sulfanilamide, and dapsone, a TLC-spectrodensitometric method has been developed using silica (B1680970) gel plates. akjournals.comresearchgate.net A mobile phase consisting of chloroform (B151607), dichloromethane, and acetic acid (6:2.5:1.5, by volume) achieved good separation. akjournals.comresearchgate.net The retardation factors (Rf) were found to be 0.60 for sulfacetamide sodium, 0.41 for sulfanilamide, and 0.75 for dapsone. researchgate.net Quantification was performed by densitometry in the absorbance mode at 273 nm. akjournals.comresearchgate.net

TLC is also used for the identification of sulfacetamide sodium and its degradation products. nih.gov Various solvent systems can be employed, such as chloroform-ethanol-heptane (1:1:1, v/v) and n-butanol-acetic acid-water (50:15:35, v/v), on silica gel G plates. nih.gov

| Stationary Phase | Mobile Phase | Analytes | Retardation Factor (Rf) | Detection |

| Silica Gel | Chloroform:Dichloromethane:Acetic Acid (6:2.5:1.5, by volume) | Sulfacetamide Sodium | 0.60 | Densitometry at 273 nm |

| Silica Gel | Chloroform:Dichloromethane:Acetic Acid (6:2.5:1.5, by volume) | Sulfanilamide | 0.41 | Densitometry at 273 nm |

| Silica Gel | Chloroform:Dichloromethane:Acetic Acid (6:2.5:1.5, by volume) | Dapsone | 0.75 | Densitometry at 273 nm |

| Silica Gel G | Chloroform-Ethanol-Heptane (1:1:1, v/v) | Sulfacetamide Sodium & Degradation Products | N/A | Visualizing agents/UV light |

Impurity Profiling and Degradation Product Analysis (e.g., Sulfanilamide)

The assurance of pharmaceutical quality necessitates rigorous control over impurities and degradation products. For Sulfacetamide Sodium, a prominent impurity and primary degradation product is Sulfanilamide. nih.govakjournals.com The presence of impurities, even in trace amounts, can impact the efficacy and safety of the final drug product. researchgate.net Consequently, robust analytical methods are essential for their simultaneous detection and quantification alongside the active pharmaceutical ingredient.

Several advanced analytical techniques have been developed and validated for the impurity profiling of Sulfacetamide Sodium. These methods are designed to be specific, accurate, and precise, adhering to guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

Chromatographic Methods:

Chromatographic techniques are highly effective for separating and quantifying Sulfacetamide Sodium from its impurities. akjournals.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for the simultaneous determination of Sulfacetamide Sodium and its impurities like Sulfanilamide and Dapsone. akjournals.comresearchgate.net A typical RP-HPLC method employs a C18 column with an isocratic mobile phase, such as a mixture of methanol and water. akjournals.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength of 273 nm. akjournals.comresearchgate.net The method's sensitivity is demonstrated by low limit of detection (LOD) and limit of quantification (LOQ) values. akjournals.com

Thin-Layer Chromatography (TLC): TLC is another valuable tool for the identification and separation of degradation products. nih.gov A TLC-spectrodensitometric method has been developed using silica gel plates and a mobile phase of chloroform, dichloromethane, and acetic acid. akjournals.comresearchgate.net Densitometric analysis is carried out in absorbance mode at 273 nm for quantification. akjournals.comresearchgate.net Different solvent systems can be employed to achieve optimal separation. nih.gov

Spectrometric Methods:

Spectrometric methods offer a simpler and more economical alternative for the analysis of Sulfacetamide Sodium and Sulfanilamide.

UV Spectrometry: A stability-indicating UV spectrometric method has been validated for the simultaneous assay of Sulfacetamide Sodium and its primary degradation product, Sulfanilamide. nih.govresearchgate.net This method leverages the difference in the ionization behavior of the two compounds at a specific pH. nih.gov By measuring the absorbance at two different wavelengths (e.g., 271 nm for Sulfacetamide Sodium and 258 nm for Sulfanilamide at pH 4.0), a two-component spectrometric assay can be performed. nih.gov This approach has been shown to be accurate and precise for quantifying both the active drug and its degradation product. nih.govresearchgate.net

First Derivative Spectrophotometry: This technique can be used to determine the concentration of the intact drug in the presence of its degradation products without interference. nih.gov By measuring the absolute value of the first derivative curves at the zero-crossing point of the degradation product, the intact drug's concentration can be calculated directly. nih.gov

| Analytical Method | Matrix/Column | Mobile Phase/Solvent | Detection Wavelength | Key Findings/Validation Parameters |

|---|---|---|---|---|

| RP-HPLC | C18 column | Methanol:Water (60:40, v/v) | 273 nm | Successfully separates Sulfacetamide Sodium, Sulfanilamide, and Dapsone. akjournals.comresearchgate.net Validated according to ICH guidelines. researchgate.net |

| TLC-Spectrodensitometry | Silica plates | Chloroform:Dichloromethane:Acetic Acid (6:2.5:1.5, by volume) | 273 nm | Provides good separation of Sulfacetamide Sodium and its impurities. akjournals.comresearchgate.net |

| UV Spectrometry (Two-component) | Acetate buffer (pH 4.0) | N/A | 271 nm (Sulfacetamide) & 258 nm (Sulfanilamide) | Accurate (recovery 100.03 ± 0.589%) and precise (RSD 0.587%). nih.gov LOD: 1.67x10⁻⁶ M; LOQ: 5.07x10⁻⁶ M for pure Sulfacetamide Sodium. nih.gov |

| First Derivative Spectrophotometry | N/A | N/A | Measures at zero contribution of degradation product | Allows for direct calculation of intact drug concentration without interference from degradation products. nih.gov |

Spectroscopic Interaction Studies (e.g., with Bovine Serum Albumin)

The interaction of drugs with plasma proteins, such as serum albumin, is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin. nih.gov Spectroscopic methods are powerful tools for investigating the binding mechanism of Sulfacetamide Sodium with BSA.

Fluorescence Quenching Spectroscopy:

Fluorescence spectroscopy is a primary technique used to study drug-protein interactions. The intrinsic fluorescence of BSA, mainly due to its tryptophan and tyrosine residues, can be quenched upon binding with a ligand like Sulfacetamide Sodium. nih.govresearchgate.net

Mechanism of Interaction: Studies have shown that Sulfacetamide Sodium quenches the intrinsic fluorescence of BSA, indicating an interaction between the two molecules. nih.gov The analysis of fluorescence quenching data at different temperatures can elucidate the quenching mechanism (static or dynamic).

Binding Parameters: Through the analysis of fluorescence quenching, key binding parameters can be determined. The binding of Sulfacetamide Sodium to BSA has been characterized by a static quenching mechanism, leading to the formation of a complex. nih.gov

Thermodynamic Analysis: The thermodynamic parameters, including enthalpy change (ΔH⁰), entropy change (ΔS⁰), and Gibbs free energy change (ΔG⁰), provide insights into the forces driving the interaction. For the Sulfacetamide Sodium-BSA interaction, a negative ΔH⁰ and ΔS⁰ have been reported, suggesting that hydrogen bonding and van der Waals forces are the major contributors to the binding process. nih.gov The negative ΔG⁰ indicates that the binding is a spontaneous process. nih.govnih.gov

Förster's Non-Radiative Energy Transfer (FRET): Based on FRET theory, the average binding distance (r) between the donor (BSA) and the acceptor (Sulfacetamide Sodium) can be calculated. A study reported this distance to be 3.72 nm, indicating efficient energy transfer upon complex formation. nih.gov

Other Spectroscopic Techniques:

FT-IR and UV-vis Absorption Spectroscopy: These techniques provide further evidence of the interaction and can reveal conformational changes in the protein upon ligand binding. nih.gov Spectral shifts observed in FT-IR and UV-vis spectra confirm the formation of the Sulfacetamide Sodium-BSA complex and suggest that the binding process induces changes in the secondary structure of BSA. nih.gov

Synchronous and Three-Dimensional Fluorescence Spectroscopy: These methods offer more detailed information about the microenvironment of the amino acid residues in the protein. nih.govnih.gov Changes in these spectra upon the addition of Sulfacetamide Sodium indicate alterations in the conformation and microenvironment of BSA. nih.govnih.gov

| Spectroscopic Method | Parameter Determined | Finding for Sulfacetamide Sodium - BSA Interaction |

|---|---|---|

| Fluorescence Quenching | Binding Mechanism | Static quenching, formation of a complex. nih.gov |

| Thermodynamic Analysis | ΔH⁰ | -49.03 kJ mol⁻¹ nih.gov |

| ΔS⁰ | -99.9 J K⁻¹ mol⁻¹ nih.gov | |

| ΔG⁰ | -18.96 kJ mol⁻¹ nih.gov | |

| Förster's Theory (FRET) | Binding Distance (r) | 3.72 nm nih.gov |

| FT-IR & UV-vis Spectroscopy | Conformational Changes | Binding of Sulfacetamide Sodium induces conformational changes in BSA. nih.gov |

| Driving Forces | Interaction Type | Hydrogen bonding and weak van der Waals forces play major roles. nih.gov |

Preclinical Pharmacological Investigations of Sulfacetamide Sodium

In Vitro Antimicrobial Spectrum and Efficacy Studies

The in vitro antimicrobial activity of sulfacetamide (B1682645) sodium has been evaluated against a variety of bacteria, demonstrating its bacteriostatic action. This inhibitory effect is achieved by interfering with the synthesis of folic acid, a crucial component for bacterial growth and replication.

Sulfacetamide sodium has demonstrated efficacy against several Gram-positive bacteria. Susceptible organisms include species of Staphylococcus and Streptococcus. nih.govmedchemexpress.com In particular, it has shown activity against Staphylococcus aureus and Streptococcus pneumoniae, which are common pathogens in ocular and skin infections. nih.gov While many strains are susceptible, a significant percentage of staphylococcal isolates have demonstrated resistance. nih.gov

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not specified | nih.gov |

| Streptococcus pneumoniae | Not specified | nih.gov |

| Streptococcus (viridans group) | Not specified | nih.gov |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The antimicrobial spectrum of sulfacetamide sodium also extends to various Gram-negative bacteria. medchemexpress.com Among the susceptible Gram-negative organisms are Escherichia coli and Klebsiella species. nih.gov However, it does not provide adequate coverage against Neisseria species, Serratia marcescens, and Pseudomonas aeruginosa. nih.gov

| Organism | MIC (µg/mL) | Reference |

| Escherichia coli | Not specified | nih.gov |

| Haemophilus influenzae | Not specified | nih.gov |

| Klebsiella species | Not specified | nih.gov |

| Enterobacter species | Not specified | nih.gov |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Sulfacetamide sodium has been shown to be effective against Propionibacterium acnes (now known as Cutibacterium acnes), a bacterium implicated in the pathogenesis of acne vulgaris. nih.gov This activity is a key reason for its use in dermatological preparations for the treatment of acne. nih.gov Studies have demonstrated that it can inhibit the growth of this bacterium, contributing to the resolution of acne lesions.

Cellular Level Investigations of Sulfacetamide Sodium Effects

Investigations at the cellular level have provided insights into the mechanisms by which sulfacetamide sodium exerts its effects, not only on microbial cells but also on mammalian cells in in vitro models.

The effects of sulfacetamide sodium have been studied on human breast cancer cell lines, such as T-47D cells. In one study, sulfacetamide was found to have anti-proliferative effects on T-47D cells. nih.gov The concentration of sodium sulfacetamide that resulted in a 50% reduction in cell viability (LC50) after 48 hours of incubation was determined to be 41 mM. nih.govresearchgate.net Interestingly, this study also suggested that the reduction in cell viability was not primarily due to apoptosis (programmed cell death) or cell cycle arrest, but rather through the induction of autophagy, a cellular process of self-degradation. nih.gov

| Cell Line | Treatment | Incubation Time | LC50 | Effect | Reference |

| T-47D | Sodium Sulfacetamide | 48 hours | 41 mM | Induces autophagy | nih.govnih.govresearchgate.net |

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

The primary mechanism of action of sulfacetamide sodium at the biochemical level is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid. nih.gov Bacteria rely on their own synthesis of folic acid for the production of nucleic acids (DNA and RNA) and certain amino acids, which are essential for their growth and multiplication. nih.gov

By acting as a competitive antagonist to para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfacetamide sodium effectively blocks this vital metabolic pathway. nih.gov This disruption of folic acid synthesis leads to a bacteriostatic effect, meaning it inhibits the growth and proliferation of the bacteria rather than directly killing them. nih.gov The host's immune system then plays a role in clearing the inhibited bacteria. nih.gov

In Vitro Permeation and Absorption Studies (e.g., Cadaver Skin Models)

The evaluation of a topical drug's ability to permeate the skin is a critical phase in preclinical development. nih.gov In vitro permeation testing (IVPT) is a key method used to estimate the rate and extent of a drug's absorption through the skin, providing insight into its availability at various skin layers or in systemic circulation. nih.gov These studies are essential before advancing to in vivo evaluations and are increasingly emphasized as an alternative to animal testing. nih.govresearchgate.net

For drugs intended for human use, the most relevant model is human skin. nih.gov Excised human skin, often obtained from cadavers or elective plastic surgery, is considered a gold standard for these assessments. nih.govresearchgate.net The use of dermatomed human skin mounted in diffusion cells, such as vertical Franz diffusion cells, is a common and increasingly standardized technique for IVPT. nih.govnih.gov This methodology allows for the evaluation of how different formulations affect the percutaneous permeation of an active pharmaceutical ingredient like Sulfacetamide sodium. nih.gov

The primary barrier to drug permeation is the outermost layer of the epidermis, the stratum corneum. nih.gov Therefore, in vitro models aim to mimic the physiological and anatomical characteristics of human skin to produce data that can reliably predict in vivo performance. researchgate.net While various animal skin models exist, significant structural and lipid composition differences can make it challenging to correlate results directly to human absorption. nih.gov Therefore, human skin models remain the most appropriate surrogate for these studies. nih.gov The goal of such investigations is to generate reproducible data that can help in the meticulous design and optimization of topical formulations. nih.govresearchgate.net

Drug Delivery System Research and Development (Preclinical Principles)

Conventional topical formulations can be limited by poor bioavailability and short residence time at the site of action, necessitating frequent administration. nih.gov To overcome these limitations, advanced drug delivery systems are developed to enhance therapeutic efficacy. preprints.org A primary strategy involves prolonging the contact time of the drug with the target tissue, thereby increasing drug absorption and therapeutic effect. nih.gov For ocular applications, this is particularly challenging due to the eye's natural protective mechanisms like blinking and tearing, which rapidly clear topically applied substances. nih.gov

Research in this area focuses on novel formulations such as bioadhesive microspheres. researchgate.net These systems are designed to adhere to mucosal surfaces, providing a sustained release of the active drug directly at the site of infection or inflammation. nih.govresearchgate.net The preclinical development of these systems involves detailed investigation of their physicochemical properties, drug release kinetics, and mucoadhesive strength. researchgate.net

Bioadhesive microspheres represent an innovative approach to improve the delivery of drugs like Sulfacetamide sodium. researchgate.net These microscopic, polymer-based spheres are designed to encapsulate the drug and adhere to biological tissues, prolonging its retention time. researchgate.net In preclinical research, various polymers with mucoadhesive properties are investigated to create optimal formulations.

A study focused on developing Sulfacetamide sodium microspheres for treating ocular keratitis utilized a spray-drying method with different polymers. researchgate.net The polymers investigated included pectin (B1162225), polycarbophil (B1168052), and hydroxypropylmethyl cellulose (B213188) (HPMC) at various drug-to-polymer ratios. researchgate.net The research involved characterizing the resulting microspheres for particle size, encapsulation efficiency, and mucoadhesive properties to identify the most promising formulation for further study. researchgate.net The formulation consisting of polycarbophil and Sulfacetamide sodium at a 2:1 polymer-to-drug ratio was identified as the most suitable for ocular application based on these preclinical evaluations. researchgate.net

Table 1: Preclinical Formulations of Sulfacetamide Sodium Bioadhesive Microspheres An interactive table detailing polymer compositions used in the preclinical development of Sulfacetamide sodium microspheres.

| Formulation Base | Polymer(s) | Key Preclinical Finding |

|---|---|---|

| Microspheres | Pectin, Polycarbophil, Hydroxypropylmethyl cellulose (HPMC) | Investigated at different ratios to optimize mucoadhesion and drug release. researchgate.net |

A primary goal of developing bioadhesive microspheres is to increase the drug's residence time at the target site, leading to enhanced therapeutic efficacy. researchgate.net Preclinical in vivo studies are crucial for demonstrating this principle.

In a rabbit model of bacterial keratitis caused by Staphylococcus aureus and Pseudomonas aeruginosa, the efficacy of a bioadhesive Sulfacetamide sodium microsphere formulation was compared against a plain Sulfacetamide sodium suspension. researchgate.net The eyes treated with the microsphere formulation, applied twice daily, showed significantly lower clinical scores for signs of infection (such as blepharitis, conjunctivitis, and corneal edema) compared to those treated with the standard drug suspension. researchgate.net

Furthermore, microbiological analysis of cornea samples revealed a significant reduction in the number of viable bacteria in the eyes treated with the microspheres. researchgate.net These findings from the animal model demonstrate that the bioadhesive microsphere formulation successfully prolonged the drug's residence time on the ocular surface, resulting in superior efficacy in treating bacterial keratitis compared to the conventional formulation. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sulfacetamide sodium |

| Pectin |

| Polycarbophil |

| Hydroxypropylmethyl cellulose (HPMC) |

| Usnic acid |

| Cefpodoxime Proxetil |

| Mannitol |

| Cyclodextrin |

| PEG-4000 |

| PEG-6000 |

| Sulindac sodium |

| Sesamol |

| Chitosan |

| Sodium alginate |

| Capecitabine |

Theoretical and Computational Studies of Sulfacetamide Sodium

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to sulfonamides, including sulfacetamide (B1682645), to elucidate their fundamental chemical characteristics.

DFT calculations are instrumental in understanding the electronic properties of sulfacetamide. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

For sulfonamides, studies show that the electron density in the HOMO is often located on the benzenesulfonamide (B165840) and amino groups, while the LUMO's electron density is localized on other parts of the molecule, such as an attached pyridine (B92270) ring in related compounds. researchgate.net This distribution indicates that upon electronic excitation, a charge transfer occurs from the benzene (B151609) sulfonamide portion of the molecule. researchgate.net DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed for these structural and electronic property simulations. researchgate.netkau.edu.sa

Table 1: Representative DFT-Calculated Electronic Properties for Sulfonamides Note: The following table contains representative data for related sulfonamide compounds to illustrate the typical outputs of DFT calculations, as specific values for sulfacetamide sodium were not available in the searched literature.

| Parameter | Sulfadiazine (B1682646) | Sulfamerazine | Sulfamethazine |

|---|---|---|---|

| HOMO Energy (eV) | -6.65 | -6.54 | -6.44 |

| LUMO Energy (eV) | -1.35 | -1.43 | -1.51 |

| HOMO-LUMO Gap (eV) | 5.30 | 5.11 | 4.93 |

Data sourced from computational studies on sulfonamide drugs. researchgate.net

DFT is also used to predict the reactive behavior of molecules. By calculating the Molecular Electrostatic Potential (MEP), researchers can visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to denote charge distribution: red areas indicate electron-rich regions (prone to electrophilic attack), while blue areas signify electron-poor regions (prone to nucleophilic attack). This analysis helps predict how sulfacetamide will interact with other molecules, including biological targets and reactive chemical species. nih.gov

Global reactivity descriptors, such as chemical hardness and electronegativity, are calculated from HOMO and LUMO energies and provide further insight into the molecule's stability and reactivity. mdpi.com For instance, a "hard" molecule, characterized by a large HOMO-LUMO gap, is less reactive than a "soft" molecule with a small gap. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These simulations are crucial for understanding how drugs like sulfacetamide sodium interact with their biological targets.

The primary target for sulfonamides is Dihydropteroate (B1496061) Synthase (DHPS), an enzyme essential for folate biosynthesis in bacteria. nih.govdrugbank.com Docking simulations model the binding of sulfacetamide into the active site of DHPS, specifically the site normally occupied by the enzyme's natural substrate, p-aminobenzoic acid (pABA). drugbank.comtaylorandfrancis.com Programs such as Glide, Surflex, and GOLD are commonly used to perform these simulations, predicting the binding conformation and affinity. nih.gov The results of these simulations, often expressed as a docking score, help to rationalize the inhibitory activity of the drug and guide the design of new, potentially more effective antibiotics. nih.govnih.gov

Computational Analysis of Drug-Target Interactions

Following docking simulations, a detailed analysis of the interactions between the drug and its target protein is performed. For sulfacetamide sodium, this involves examining the specific molecular forces that stabilize its complex with DHPS or other proteins like bovine serum albumin (BSA).

Spectroscopic studies have shown that the binding of sulfacetamide sodium to BSA, a major carrier protein in blood plasma, is driven primarily by hydrogen bonding and weak van der Waals forces. nih.gov Computational analyses complement these findings by identifying the specific amino acid residues in the protein's binding pocket that participate in these interactions. For instance, analysis of a docked complex can reveal hydrogen bonds between the sulfonamide group of the drug and polar residues in the binding site, or hydrophobic interactions between the benzene ring and nonpolar residues. nih.gov Thermodynamic parameters calculated from these interactions, such as binding energy, can quantify the stability of the drug-protein complex. nih.gov A study on the interaction between sulfacetamide sodium and BSA determined the binding distance to be 3.72 nm. nih.gov

Theoretical Investigations of Reactivity and Degradation Pathways (e.g., with Superoxide (B77818) Radicals)

Computational chemistry is a valuable tool for investigating how drugs like sulfacetamide are broken down in the environment or in biological systems. Theoretical studies can map out potential degradation pathways and calculate the energy barriers associated with them.

One area of focus has been the reaction of sulfacetamide with reactive oxygen species, such as the superoxide radical (O₂•⁻), which is found in sunlit natural waters. acs.orgacs.org An early report suggested a very fast reaction between sulfacetamide and the superoxide radical. However, a more recent and thorough investigation combining experimental work with theoretical calculations at the M06-2X level of theory reevaluated this reaction. acs.org The study found that the reaction rate is actually six orders of magnitude smaller than previously reported, indicating a low reactivity of sulfacetamide with superoxide radicals. acs.org

Other computational studies using DFT have explored the degradation of sulfacetamide on photocatalytic surfaces like titanium dioxide (TiO₂). rsc.org These studies proposed several possible degradation pathways, including the breaking of the sulfur-nitrogen bond and the hydroxylation of the benzene ring by hydroxyl radicals. rsc.org By calculating the energy barriers for these different pathways, researchers concluded that attacks by hydroxyl radicals on specific carbon and nitrogen atoms were the most likely degradation routes under those conditions. rsc.org

Predictive Models for Solubility and Biophysical Interactions

The solubility of a drug is a critical factor influencing its absorption and bioavailability. Theoretical and computational models are increasingly used to predict the solubility of pharmaceutical compounds, reducing the need for extensive experimental work.

For sulfacetamide, various predictive models have been applied to interpret its solubility in different solvents. These include empirical and semi-empirical models such as the modified Apelblat equation, the van't Hoff-Yaws model, and the Buchowski-Ksiazczak model. ccu.edu.tw More advanced, first-principles approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) have also been employed. nih.govnih.gov COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties like solubility from the molecular structure. nih.govresearchgate.net Furthermore, hybrid approaches that combine the outputs of COSMO-RS with machine learning algorithms, such as artificial neural networks, have been developed to create highly accurate, non-linear predictive models for the solubility of sulfacetamide and other drugs. ccu.edu.twapprocess.com These models use molecular descriptors derived from the computational chemistry calculations to correlate molecular features with observed solubility. approcess.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Sulfacetamide sodium |

| Sulfacetamide |

| Sulfanilamide (B372717) |

| p-aminobenzoic acid |

| Titanium dioxide |

| Bovine serum albumin |

| Sulfadiazine |

| Sulfamerazine |

| Sulfamethazine |

Emerging Research Directions and Future Perspectives on Sulfacetamide Sodium

Strategies for Combating Sulfonamide Resistance